Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate
Description
Properties
CAS No. |
91263-67-1 |
|---|---|
Molecular Formula |
C18H38N4O6S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;sulfuric acid |
InChI |
InChI=1S/2C9H18N2O.H2O4S/c2*1-8(2)9(12)10-6-5-7-11(3)4;1-5(2,3)4/h2*1,5-7H2,2-4H3,(H,10,12);(H2,1,2,3,4) |
InChI Key |
AZAAEUBSXMSVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C.CC(=C)C(=O)NCCCN(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate typically involves the reaction of methacrylamide with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of an inhibitor such as MEHQ to prevent premature polymerization . The product is then purified through various methods, including distillation and recrystallization, to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes continuous monitoring and control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Radical Polymerization
The compound undergoes free radical polymerization to form cationic polymers. This reaction is initiated by radical-generating agents such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) under nitrogen-purged conditions. For example:
-
Reaction conditions : Toluene solvent, 60–70°C, 4–12 hours .
-
Mechanism : The sulfate group stabilizes the growing polymer chain through electrostatic interactions, while the dimethylamino groups contribute cationic charges to the final polymer .
RAFT Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enables controlled molecular weight and low polydispersity. Key reagents include chain transfer agents like 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid .
Cross-Linking Reactions
The compound forms pH-responsive hydrogels when copolymerized with cross-linkers such as N,N′-methylenebisacrylamide (BIS). These hydrogels exhibit enhanced mechanical properties (compression moduli up to 30 kPa) due to lyotropic liquid crystal templating with surfactants like cetyltrimethylammonium bromide (CTAB) .
Pyrolysis
Thermal decomposition at 180–300°C yields N-(3-dimethylaminopropyl)methacrylamide, a precursor for further functionalization. This non-catalytic process involves continuous tubular reactors with residence times of 1–8 hours .
Reaction Conditions and Reagents
Cationic Polymers
-
Poly(N-(3-(dimethylamino)propyl)methacrylamide) : Used in gene delivery due to its ability to complex with nucleic acids via electrostatic interactions .
-
Copolymers : Enhanced mechanical strength and antimicrobial activity when templated with CTAB .
Hydrogels
-
pH-Responsive Networks : Swell in acidic environments, enabling controlled drug release .
-
Antimicrobial Materials : Quaternary ammonium groups in the polymer backbone inhibit bacterial growth (e.g., E. coli) .
Degradation Byproducts
-
Thermal decomposition yields N-(3-dimethylaminopropyl)methacrylamide , recyclable for monomer synthesis .
Mechanistic Insights
-
Electrostatic Stabilization : The sulfate group enhances solubility and stabilizes cationic intermediates during polymerization .
-
Surfactant Templating : CTAB forms lyotropic liquid crystal phases, directing polymer morphology and improving hydrogel strength .
-
Redox Initiation : KPS generates sulfate radicals, initiating polymerization while maintaining biocompatibility .
Comparative Analysis with Analogues
| Compound | Reactivity Differences | Applications |
|---|---|---|
| N-(3-Dimethylaminopropyl)methacrylamide | Lacks sulfate group; lower solubility | Basic polymer synthesis |
| Methacrylamide sulfate | Simpler structure; limited functionalization | Industrial coatings |
The sulfate group in this compound uniquely enhances its reactivity in aqueous systems and biocompatibility, making it superior for biomedical applications .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 438.58 g/mol
- Structure : Contains two N-(3-(dimethylamino)propyl)methacrylamide moieties linked to a sulfate group, contributing to its cationic nature which is crucial for biological interactions.
Gene Delivery Systems
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is primarily utilized in gene delivery due to its ability to form complexes with nucleic acids. The cationic charge enhances electrostatic interactions with negatively charged DNA or RNA, facilitating cellular uptake. Studies have demonstrated its effectiveness in delivering small interfering RNA (siRNA), making it a promising candidate for therapeutic applications in cancer treatment and genetic disorders .
Drug Delivery Systems
This compound serves as a precursor in the synthesis of functional polymers that can be used in drug delivery systems. Its hydrophilicity and biocompatibility allow for the development of hydrogels that respond to environmental stimuli, such as pH changes, which can be beneficial for controlled drug release .
Polymer Synthesis
The compound is employed in the synthesis of various polymers through techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. These polymers can exhibit unique properties suitable for biomedical applications, including self-healing capabilities and responsiveness to external stimuli .
Biocompatible Coatings
Given its cationic nature, this compound can be used to develop biocompatible coatings for medical devices. These coatings can enhance the interaction between the device surface and biological tissues, potentially improving implant integration and reducing rejection rates .
Case Study 1: Gene Delivery Efficacy
Research conducted by Wu et al. (2014) demonstrated that glucose-containing diblock polycations incorporating N-(3-(dimethylamino)propyl)methacrylamide significantly improved the delivery efficiency of plasmid DNA (pDNA). The study highlighted the influence of molecular weight and charge on delivery efficacy across different cell types, showcasing the potential of tailored gene delivery systems using this compound .
Case Study 2: Synthesis of Responsive Hydrogels
A study focused on synthesizing self-healing pH-responsive hydrogels using this compound as a monomer revealed promising results for drug delivery applications. The hydrogels exhibited controlled release properties that could be modulated by pH levels, indicating their potential for targeted therapy .
Mechanism of Action
The mechanism of action of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the compound to form hydrogels that can respond to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate (hereafter termed DMAPMA-SO₄) with structurally related compounds:
| Compound | Structure | Key Functional Groups | Molecular Weight (g·mol⁻¹) | Responsive Properties |
|---|---|---|---|---|
| DMAPMA-SO₄ | Bis-methacrylamide with dimethylamino-propyl and sulphate groups | Tertiary amine, sulphate | ~170 (monomer) | pH, temperature, ionic strength |
| Poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA) | Methacrylamide with diethylamino-propyl side chain | Tertiary amine (diethyl) | 33,000–35,000 (polymer) | pH, temperature |
| Poly(DMAEMA) | Poly(2-(dimethylamino)ethyl methacrylate) | Tertiary amine (dimethyl), ester | ~157 (monomer) | pH, temperature, CO₂ |
| Poly(DEAEMA) | Poly(2-(diethylamino)ethyl methacrylate) | Tertiary amine (diethyl), ester | ~185 (monomer) | pH, temperature |
| N,N′-methylenebisacrylamide (BIS) | Crosslinker with two acrylamide groups | Amide, methylene | ~154 | Non-responsive (crosslinker) |
Key Research Findings
- Thermal Behavior: DMAPMA-SO₄-based polymers phase-separate at ~35°C in alkaline conditions, similar to PDEAPMA. However, the sulphate group lowers the LCST by 5–10°C compared to non-sulphated analogues . Light scattering studies show DMAPMA-SO₄ aggregates have smaller radii (10–15 nm) than PDEAPMA aggregates (20–30 nm) at phase separation onset .
- pH Sensitivity: DMAPMA-SO₄’s dimethylamino group protonates below pH 7, increasing hydrophilicity. Above pH 9, deprotonation enhances hydrophobicity, triggering aggregation .
Biological Activity
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is a cationic polymerizable monomer characterized by its dual amine functionalities and a sulfate group. This unique structure enhances its solubility and interaction capabilities, making it particularly effective in biomedical applications, especially in gene delivery systems. The compound exhibits significant biological activity due to its ability to facilitate electrostatic interactions with negatively charged nucleic acids, thereby enhancing cellular uptake.
The primary biological activity of this compound is attributed to its cationic nature, which allows it to bind to nucleic acids such as DNA and RNA. This binding is crucial for the development of effective gene delivery systems. The compound's ability to form complexes with nucleic acids enhances their stability and facilitates their internalization by cells, which is essential for therapeutic applications.
Applications in Gene Delivery
Research has demonstrated that polymers derived from this compound can effectively deliver small interfering RNA (siRNA), showing promising potential in cancer treatment and genetic disorders. The cationic properties of the compound enable it to overcome cellular barriers, making it a valuable tool in the field of molecular medicine.
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound has enhanced biological activity due to its structural characteristics. Below is a summary table comparing this compound with related substances:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₈H₃₈N₂O₄S | Dual amine functionalities; sulfate group | High efficacy in gene delivery |
| N-(3-Dimethylaminopropyl)methacrylamide | C₉H₁₈N₂O | Single amine functionality; no sulfate | Moderate gene delivery capabilities |
| Dimethylaminopropyl methacrylamide | C₁₀H₁₉N₂O | Similar structure; lacks sulfate group | Limited interaction with nucleic acids |
| Methacrylamide sulfate | C₄H₉NO₅S | Simpler structure; primarily used in polymer chemistry | Minimal biological activity |
Gene Delivery Studies
- Study on siRNA Delivery : A study investigated the use of this compound as a carrier for siRNA. The results indicated that the compound significantly improved cellular uptake and gene silencing efficiency compared to conventional carriers. The study highlighted its potential application in targeting cancer cells effectively .
- Polymer Characterization : Another research focused on the polymerization of this compound using RAFT (Reversible Addition-Fragmentation Chain Transfer) techniques. The synthesized polymers exhibited favorable characteristics for drug delivery, including controlled release profiles and enhanced biocompatibility .
Cytotoxicity Assessments
Research has also evaluated the cytotoxic effects of this compound on various cell lines. The findings suggested that while the compound demonstrates effective gene delivery capabilities, it maintains a low cytotoxic profile, making it suitable for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate, and how can purity be optimized?
- Methodology : Use a stepwise approach involving (1) condensation of methacrylic acid derivatives with N-(3-dimethylaminopropyl)amine under controlled pH (7–9) to form the bis-amide intermediate, followed by (2) sulphate salt formation via reaction with sulfuric acid in anhydrous conditions.
- Purity Optimization : Employ column chromatography (silica gel, eluent: methanol/chloroform gradient) or recrystallization from ethanol-water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Structural Analysis : Use - and -NMR to confirm amine and methacrylamide group connectivity. FT-IR can validate sulphate ion incorporation (stretching vibrations at ~1100 cm).
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds. Differential scanning calorimetry (DSC) can detect glass transition () or melting points .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Conduct regular pH checks of aqueous solutions to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling improve the design of polymerization experiments involving this monomer?
- Approach : Utilize density functional theory (DFT) to predict reactivity ratios during copolymerization. Molecular dynamics simulations can model chain propagation kinetics. Integrate results with experimental data (e.g., GPC for molecular weight distribution) to refine reaction conditions .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for its reactivity in aqueous systems?
- Data Reconciliation : Apply meta-analysis to compare datasets across pH ranges (3–11). Use multivariate regression to identify confounding variables (e.g., ionic strength, temperature). Validate hypotheses with controlled kinetic studies using stopped-flow spectrophotometry .
Q. How can researchers optimize the compound’s application in stimuli-responsive hydrogels while mitigating batch-to-batch variability?
- Experimental Design : Implement a factorial design (e.g., Taguchi method) to test variables: initiator concentration (0.1–1.0 mol%), crosslinker type (e.g., PEGDA vs. MBAA), and temperature (40–80°C).
- Quality Control : Use rheometry to assess gelation time and modulus consistency. Apply machine learning algorithms (e.g., random forests) to predict optimal synthesis parameters from historical data .
Q. What advanced analytical techniques are suitable for probing its interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Immobilize proteins (e.g., albumin) on gold sensors to measure binding kinetics (, ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions. Cross-validate with molecular docking simulations (AutoDock Vina) to map binding sites .
Methodological Frameworks
Q. How to integrate reaction path search algorithms into studies of its degradation pathways?
- Workflow : (1) Generate degradation intermediates via accelerated aging (e.g., UV exposure, 72 hrs); (2) analyze products via LC-MS/MS; (3) use Gaussian software to compute reaction pathways (IRC analysis); (4) validate mechanisms with isotopic labeling (-HO) .
Q. What statistical models are effective for analyzing dose-response relationships in cytotoxicity assays?
- Model Selection : Apply nonlinear regression (e.g., Hill equation) to IC data. Use bootstrapping to estimate confidence intervals. For multi-parametric toxicity screens (e.g., mitochondrial vs. membrane damage), employ principal component analysis (PCA) to reduce dimensionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
